![molecular formula C15H17F3N6 B6456905 2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2549026-45-9](/img/structure/B6456905.png)
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C15H17F3N6 and its molecular weight is 338.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14667905 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as atf4 and nf-kb .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in their activity .
Biochemical Pathways
The compound may affect various biochemical pathways. It has been suggested that it may inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
The compound has been found to exhibit promising neuroprotective and anti-inflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a unique structure that includes a pyrimidine core, a piperazine moiety, and trifluoromethyl groups, which contribute to its diverse biological properties.
Chemical Structure
The molecular formula of the compound is C17H22N6F3 with a molecular weight of approximately 370.4 g/mol. The structural representation of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C17H22N6F3 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to disease pathways, including those involved in cancer progression.
- Receptor Modulation: It may act on neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have reported moderate to significant efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Efficacy:
- Antimicrobial Activity:
- Structure-Activity Relationship (SAR):
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Features |
---|---|---|
5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl] | Anticancer | Similar piperazine-pyrimidine structure |
2-[4-(N-Boc)piperazin-1-yl]pyrimidine | Antimicrobial | Different substituents affecting activity |
4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | Anticancer & Neuroprotective | Unique quinazoline core |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications, particularly in treating various cancers and neurological disorders. Its design allows it to interact with specific biological targets, such as kinases involved in cell signaling pathways.
- Mechanism of Action : The compound may inhibit certain kinases, which can disrupt cancer cell proliferation and survival pathways. This mechanism is crucial in the development of targeted therapies for malignancies.
Drug Development
2-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine serves as a building block in the synthesis of more complex molecules. Researchers have explored its derivatives for enhanced efficacy and specificity in drug action.
Biological Studies
The compound has been studied for its interactions with various biological systems, including enzyme inhibition assays and receptor binding studies. These investigations help elucidate its pharmacological profile and therapeutic potential.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
Case Study 2: Neurological Disorders
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that it could modulate neuroinflammatory pathways, providing insights into its role in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6/c1-10-8-19-14(20-9-10)24-5-3-23(4-6-24)13-7-12(15(16,17)18)21-11(2)22-13/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZUXRPLUUCGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.